molecular formula C11H10N2O B1600228 Di(pyridin-3-yl)methanol CAS No. 89667-15-2

Di(pyridin-3-yl)methanol

Cat. No.: B1600228
CAS No.: 89667-15-2
M. Wt: 186.21 g/mol
InChI Key: DCDJTQNGTXDZGK-UHFFFAOYSA-N
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Description

Di(pyridin-3-yl)methanol is an organic compound with the molecular formula C11H10N2O. It is characterized by the presence of two pyridine rings attached to a central methanol group. This compound is known for its stability and solubility in common organic solvents such as ethanol, methanol, and dimethylformamide. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes for Di(pyridin-3-yl)methanol Preparation

1.1. Reaction of Pyridine with Benzyl Bromide in Presence of Base

One of the classical methods to synthesize this compound involves the nucleophilic substitution reaction between pyridine and benzyl bromide, catalyzed by a base. The process generally entails:

  • Dissolving pyridine in an organic solvent.
  • Adding benzyl bromide gradually under stirring.
  • Introducing a base catalyst to promote the substitution.
  • Stirring the reaction mixture for a defined period to complete the reaction.
  • Purifying the product through recrystallization or chromatography.

This method leverages the electrophilic nature of benzyl bromide and the nucleophilicity of the pyridine nitrogen to form the methanol-linked pyridinyl compound.

1.2. Reduction of Schiff Base Intermediates

Another widely adopted synthetic approach involves the condensation of pyridine-3-carbaldehyde with amines to form Schiff base intermediates, followed by reduction:

  • Condensation Step: Pyridine-3-carbaldehyde reacts with suitable amines under reflux conditions in methanol to form imine (Schiff base) intermediates.
  • Reduction Step: The Schiff base is reduced using sodium borohydride (NaBH4) at low temperatures (5–10°C), often with stirring overnight to ensure complete reduction to this compound.

This route is favored for its relatively mild conditions and good yields, with the reduction step being critical for converting the imine to the corresponding alcohol.

Reaction Conditions and Optimization

Reaction Step Conditions Yield (%) Key Parameters
Condensation Reflux in methanol 70–80 Catalyst type (acid/base), reaction time
Reduction NaBH4, 5–10°C, overnight 56–75 Stoichiometric ratio (substrate:NaBH4 1:1.5)
  • Solvent Choice: Methanol is commonly used due to its polarity and ability to dissolve both reactants and reagents effectively.
  • Temperature Control: Maintaining low temperatures during reduction prevents side reactions and decomposition.
  • Stoichiometry: Using a slight excess of NaBH4 ensures complete reduction.
  • Purification: Recrystallization from methanol enhances purity and yield.

Optimization of these parameters can improve yields up to approximately 75% with high purity.

Industrial Scale Preparation

Industrial synthesis of this compound follows similar synthetic routes but on a larger scale. Key differences include:

  • Use of large reactors with controlled temperature and stirring.
  • Employment of advanced purification techniques such as chromatography and recrystallization to achieve high purity.
  • Optimization of reaction times and reagent ratios to maximize yield and minimize waste.

These methods ensure consistent quality suitable for research and commercial applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Notes
Pyridine + Benzyl Bromide Pyridine, Benzyl bromide, Base Organic solvent, stirring Moderate to High Requires base catalyst, purification needed
Schiff Base Reduction Pyridine-3-carbaldehyde, Amine, NaBH4 Reflux (condensation), NaBH4 reduction at 5–10°C 56–80 Mild conditions, good yields

Chemical Reactions Analysis

Types of Reactions

Di(pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridin-3-yl-methanone.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted pyridin-3-yl derivatives.

Mechanism of Action

The mechanism by which di(pyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Di(pyridin-3-yl)methanol can be compared with other similar compounds such as:

  • Methoxy(pyridin-3-yl)methanol
  • Ethoxy(pyridin-3-yl)methanol
  • Propoxy(pyridin-3-yl)methanol

These compounds share a similar core structure but differ in the substituents attached to the methanol group. This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions, making it valuable in the synthesis of complex molecules and materials. Ongoing research continues to uncover new uses and potential benefits of this compound in chemistry, biology, medicine, and industry.

Biological Activity

Di(pyridin-3-yl)methanol is a compound characterized by its dual pyridine groups attached to a methanol moiety, represented by the molecular formula C₁₁H₁₀N₂O. This structure allows for significant interactions with biological molecules, particularly enzymes and proteins, which contribute to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of this compound.

This compound exhibits notable biochemical properties through its interactions with various enzymes. Its ability to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites enhances its reactivity and specificity. Key properties include:

  • Enzyme Interactions: The compound acts as a ligand for metal ions in metalloproteins, influencing their catalytic functions. It has been shown to interact with oxidoreductases, either inhibiting or activating their activity by binding to active sites.
  • Stability: Under standard laboratory conditions, this compound remains relatively stable but can degrade under extreme pH or light exposure.

Cellular Effects

The compound has significant effects on cellular processes:

  • Cell Signaling: this compound modulates key signaling pathways by influencing the activity of kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can affect cell growth, differentiation, and apoptosis.
  • Dosage Effects: In animal models, low doses enhance certain biochemical pathways without significant toxicity, while higher doses can lead to oxidative stress and cellular damage.

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its biological effects involve specific binding interactions with biomolecules:

  • Binding Affinity: The compound binds to enzyme active sites, which can inhibit or activate their catalytic activities. For example, it can inhibit oxidoreductase activity by blocking substrate access .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity: Research indicates that derivatives of pyridine compounds exhibit strong antibacterial activity against Gram-positive bacteria. For instance, compounds similar to this compound showed significant inhibition of biofilm formation in Streptococcus pneumoniae, suggesting potential applications in treating bacterial infections .
  • Cytotoxic Effects: Studies have demonstrated that this compound can exhibit cytotoxic effects against certain cancer cell lines. The interactions with specific molecular targets may disrupt cellular functions, making it a candidate for further exploration in cancer therapy.

Comparative Analysis

The following table summarizes the key features and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₁H₁₀N₂ODual pyridine groupsEnzyme modulation, antimicrobial effects
3-PyridinemethanolC₆H₇NOSingle pyridine groupLimited biological activity
(2,6-Di(pyridin-3-yl)phenyl)methanolC₁₈H₁₅N₂OAryl methanol with dual pyridine moietiesCytotoxic effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Di(pyridin-3-yl)methanol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : this compound is typically synthesized via the reduction of Schiff base intermediates. For example, sodium borohydride (NaBH₄) in methanol under ambient conditions is a widely used method. Key steps include:

  • Condensation : Reacting pyridine-3-carbaldehyde derivatives with amines to form Schiff bases.

  • Reduction : Treating the Schiff base with NaBH₄ at 5–10°C, followed by stirring overnight to ensure complete reduction .

  • Optimization : Adjusting solvent polarity (e.g., methanol vs. ethanol), temperature control, and stoichiometric ratios (e.g., excess NaBH₄) can improve yields. For instance, yields of ~75% are achievable with recrystallization from methanol .

    • Data Table : Synthesis Optimization
Reaction StepConditionsYield (%)Key Parameters
CondensationReflux, MeOH70–80Catalyst (acid/base), time
ReductionNaBH₄, 5–10°C56–75Stoichiometry (1:1.5 substrate:NaBH₄)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : Identifies the O-H stretch (broad peak ~3200–3600 cm⁻¹) and C-N/C-O bonds (1200–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Pyridine ring protons appear as distinct multiplets (δ 7.0–9.0 ppm), while the methanol group’s CH₂OH resonates at δ 4.5–5.0 ppm. ¹³C NMR confirms aromatic carbons (δ 120–150 ppm) and the hydroxymethyl carbon (δ 60–65 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 for C₁₁H₁₀N₂O) and fragmentation patterns validate the structure .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 77.28%, H: 6.49% for C₂₃H₂₃N₃O) .

Q. How do researchers investigate the basic reactivity of this compound, such as its participation in nucleophilic substitutions or oxidations?

  • Methodological Answer :

  • Nucleophilic Substitution : React with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃/DMF) to replace the hydroxyl group .
  • Oxidation : Use oxidizing agents like PCC (pyridinium chlorochromate) to convert the alcohol to a ketone, monitored by TLC .
  • Esterification : React with acetic anhydride in pyridine to form acetate derivatives, confirmed by IR loss of O-H stretch .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using software like SHELXL?

  • Methodological Answer :

  • High-Resolution Data : Collect data with resolution <1.0 Å to reduce ambiguity in electron density maps .
  • Twinning Analysis : Use SHELXL’s TWIN command to detect and model twinned crystals, common in pyridine derivatives due to symmetry .
  • Refinement Strategies : Apply restraints for bond lengths/angles (e.g., C-OH groups) and validate with R-factor convergence (<5% discrepancy) .

Q. What strategies are employed to analyze the mechanistic pathways of this compound in biological systems, particularly when interacting with microbial targets?

  • Methodological Answer :

  • Computational Docking : Use software like AutoDock to predict binding affinities with microbial enzymes (e.g., cytochrome P450) .
  • In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against E. coli or S. aureus to correlate structure-activity relationships (SAR) .
  • Metabolite Tracking : Employ LC-MS to identify oxidation or conjugation products in bacterial cultures .

Q. How does the presence of substituents on the pyridine rings affect the reactivity and physical properties of this compound compared to its analogs?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ at position 6) increase acidity of the hydroxyl group (pKa ~10 vs. ~12 for unsubstituted analogs) .
  • Steric Effects : Bulky groups (e.g., -CH₃ at position 2) reduce reaction rates in esterification by 30–50% due to hindered access .
  • Comparative Data :
Substituent PositionLogPMelting Point (°C)Bioactivity (MIC, μg/mL)
6-CF₃, 2-CH₃1.816512.5 (vs. S. aureus)
Unsubstituted0.5178>100

Properties

IUPAC Name

dipyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDJTQNGTXDZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461893
Record name Dipyridin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89667-15-2
Record name Dipyridin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.55 mol/L solution of n-butyllithium in hexane (2.24 mL, 3.48 mmol) was added to toluene (6 mL) and the mixture was cooled to −60° C. under a nitrogen atmosphere. To this, a toluene solution (2 mL) of 3-bromopyridine (500 mg, 3.16 mmol) was added dropwise and the mixture was stirred for 30 minutes. Tetrahydrofuran (2 mL) and nicotinaldehyde (0.358 mL, 3.79 mmol) were added to the reaction mixture and the mixture was stirred at a temperature of −60° C. to −15° C. for 30 minutes. After 4 mol/L hydrochloric acid (2.37 mL, 9.48 mmol) was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with saturated sodium bicarbonate and brine, and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform/methanol=12/1) to give dipyridin-3-ylmethanol (Compound EP) (235 mg, yield: 40%).
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Synthesis routes and methods II

Procedure details

n-BuLi (42 mL, 1.6M, 67 mmol) was added to a solution of 3-bromopyridine (5.9 mL, 9.74 g, 62 mmol) in ether (200 mL) at −78 C. The resulting yellow suspension was stirred for 1 h. A solution of nicotinaldehyde (5.3 mL, 6 g, 56 mmol) in ether (25 mL) was then added. After stirring for 0.5 h, the reaction mixture was allowed to warm gradually to 0 C. The reaction mixture was then quenched by addition of half saturated brine (100 mL). The resulting mixture was extracted once with ethyl acetate and once with chloroform. Drying (1:1 Na2SO4/K2CO3) and concentration gave dipyridin-3-ylmethanol as a very viscous orange oil which was used without further purification.
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Synthesis routes and methods III

Procedure details

A round bottom flask was charged with di(pyridin-3-yl)methanone (500 mg, 2.72 mmol), MeOH (30 mL), and CH2Cl2 (15 mL) and cooled to 0° C. NaBH4 (51 mg, 1.35 mmol) was added in one portion. The solution was stirred for 1 h at 0° C. and quenched with 1N NaOH and the reaction was extracted with CH2Cl2 (3×). The organic layers were combined, dried over Na2SO4 and concentrated under reduced pressure. Crude di(pyridin-3-yl)methanol (505 mg, 100%) was used in the next step without further purification. 1H NMR 400 MHz (CDCl3) δ 8.32 (s, 2H), 8.24 (d, J=4.8 Hz, 2H), 7.47 (d, J=7.9 Hz, 2H), 7.09-7.01 (m, 2H), 5.67 (s, 1H).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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